molecular formula C8H12Cl2N2O B6248487 2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine dihydrochloride CAS No. 2408972-04-1

2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine dihydrochloride

Cat. No.: B6248487
CAS No.: 2408972-04-1
M. Wt: 223.10 g/mol
InChI Key: SQEXMDJLCZIWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine dihydrochloride is a chemical compound with the molecular formula C8H10N2O2ClH It is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

The synthesis of 2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine dihydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a base to facilitate the cyclization process and may involve heating to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine dihydrochloride involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, thereby exerting its effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine dihydrochloride can be compared with other similar compounds, such as:

Properties

CAS No.

2408972-04-1

Molecular Formula

C8H12Cl2N2O

Molecular Weight

223.10 g/mol

IUPAC Name

2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride

InChI

InChI=1S/C8H10N2O.2ClH/c1-2-9-5-7-6-10-3-4-11-8(1)7;;/h1-2,5,10H,3-4,6H2;2*1H

InChI Key

SQEXMDJLCZIWID-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(CN1)C=NC=C2.Cl.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.